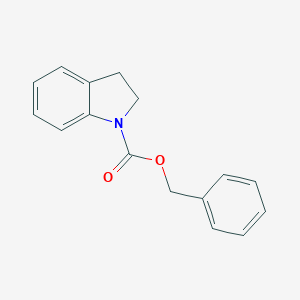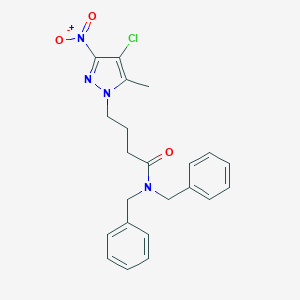![molecular formula C17H16N2O5S B468748 (2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 791793-63-0](/img/structure/B468748.png)
(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid, also known as (2E)-4-MPSA, is an important organic compound with a wide range of applications in scientific research. It is a sulfonamide compound, which is a type of organic compound that contains a sulfonyl functional group. The compound is used in a variety of laboratory experiments, including those related to biochemistry, pharmacology, and toxicology. Additionally, (2E)-4-MPSA has been studied for its potential therapeutic applications, including in the treatment of cancer and other diseases.
Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis of new compounds closely related to the specified chemical, demonstrating their application in antimicrobial activities. The antimicrobial efficacy of these compounds was highlighted, with the research emphasizing the role of these compounds in combating microbial infections (Gein et al., 2020).
Spectroscopic Investigation and Cytotoxicity Evaluation
In-depth spectroscopic investigation of derivatives of the given chemical compound was performed, correlating the structure of these compounds with experimental techniques and theoretical calculations. Notably, these derivatives showcased significant effectiveness against carcinoma cells, indicating their potential role in cancer therapy (Zayed, El-desawy, & Eladly, 2019).
Role in Synthesis of Heterocyclic Compounds
Research has delved into the synthesis of various heterocyclic compounds using the chemical as a starting material. These studies highlight the compound's utility in creating diverse heterocycles with potential pharmacological applications (El-Hashash, Rizk, 2013).
Spectrophotometric and Fluorimetric Applications
The compound has been utilized as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, demonstrating its role in the analytical chemistry domain. The research underscores the compound's reactivity with thiol compounds to form stable fluorescent adducts, significant for the determination of certain pharmaceuticals (Cavrini et al., 1988).
properties
IUPAC Name |
(E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19(14-5-3-2-4-6-14)25(23,24)15-9-7-13(8-10-15)18-16(20)11-12-17(21)22/h2-12H,1H3,(H,18,20)(H,21,22)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBAEMIWPWXAU-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)
![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)

![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide](/img/structure/B469111.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)
![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)